Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
Description
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a specialized organic compound featuring a cyano group, a trifluoroacetamido moiety, and an ethyl ester. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly in the preparation of fluorinated intermediates for pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
ethyl 2-cyano-2-[(2,2,2-trifluoroacetyl)amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O3/c1-2-15-5(13)4(3-11)12-6(14)7(8,9)10/h4H,2H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVJBRBCDHCNHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate typically involves the reaction of ethyl cyanoacetate with 2,2,2-trifluoroacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Bases: Sodium hydride, potassium carbonate
Acids: Hydrochloric acid, sulfuric acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
Amides: Formed through nucleophilic substitution reactions
Carboxylic Acids: Formed through hydrolysis of the ester group
Scientific Research Applications
Organic Synthesis
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate serves as a building block for synthesizing complex organic molecules and heterocycles. Its reactive functional groups enable various transformations:
- Nucleophilic Substitution : The cyano group can form new carbon-nitrogen bonds.
- Hydrolysis : The ester group can be hydrolyzed to yield corresponding carboxylic acids.
- Reduction : The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Biochemical Probes
Due to its reactive nature, this compound is investigated for potential use as a biochemical probe. Its ability to engage in various chemical reactions makes it suitable for studying biological systems and interactions at the molecular level.
Pharmaceutical Development
This compound is explored in drug development as a precursor for pharmaceutical intermediates. Its unique structure allows for modifications that can lead to the synthesis of novel therapeutic agents. For instance:
- Synthesis of SARS-CoV-2 Inhibitors : Research has indicated its potential in synthesizing inhibitors targeting viral proteases like the SARS-CoV-2 main protease (Mpro), which is crucial for developing antiviral drugs .
Specialty Chemicals Production
In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties allow it to be incorporated into various formulations that require specific performance characteristics.
Case Study 1: Antiviral Drug Development
Research focused on synthesizing nirmatrelvir (Paxlovid), an FDA-approved drug targeting SARS-CoV-2 protease. This compound was utilized in the synthesis process, showcasing its role in developing antiviral agents while minimizing epimerization during critical coupling steps .
Case Study 2: Organic Synthesis Innovations
A study demonstrated the use of this compound as a reagent in synthesizing acylindoles and indolylalkylamines. This application highlights its utility in creating complex structures that are significant in medicinal chemistry .
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate involves its reactive functional groups. The cyano group can act as an electrophile, participating in nucleophilic addition reactions. The trifluoroacetamido group can enhance the compound’s stability and reactivity by withdrawing electron density from the adjacent carbon atoms. These properties make the compound a versatile intermediate in various chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Ethyl 2-cyano-2-(4-(perfluorohexyl)phenyl)acetate (8a)
- Molecular Formula: C₁₇H₁₀F₁₃NO₂
- Key Features : A perfluorohexylphenyl substituent replaces the trifluoroacetamido group.
- Synthesis : Prepared via regioisomeric mixture separation using flash chromatography (hexane/diethyl ether) .
- Applications : Fluorinated materials for hydrophobic coatings or surfactants.
- Differentiation : The perfluorohexyl chain enhances lipophilicity and thermal stability compared to the target compound’s polar trifluoroacetamido group.
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
- Molecular Formula : C₅H₇N₂O₃
- Key Features: Hydroxyimino group instead of trifluoroacetamido.
- Applications : Peptide coupling reagent due to its low racemization tendency .
- Differentiation: The hydroxyimino group offers superior coupling efficiency in peptide synthesis, whereas the trifluoroacetamido group in the target compound may stabilize intermediates via electron-withdrawing effects.
Stereochemical and Substitutent Modifications
Methyl (2S)-phenyl(2,2,2-trifluoroacetamido)acetate
- Molecular Formula: C₁₁H₁₀F₃NO₃
- Key Features : Aromatic phenyl group and stereogenic center (S-configuration).
- Applications : Chiral building block for pharmaceuticals .
- Differentiation: The phenyl group introduces aromatic π-π interactions, while the stereocenter enables enantioselective synthesis, unlike the non-chiral target compound.
Ethyl 2-cyano-2-(5-fluoro-1-methyl-2-oxoindolin-3-ylidene)acetate (77e)
- Molecular Formula: C₁₄H₁₀FNO₃
- Key Features: Indolinone heterocycle with a fluoro substituent.
- Synthesis: Condensation of 5-fluoro-1-methylindoline-2,3-dione with ethyl cyanoacetate .
- Applications: Potential kinase inhibitors or fluorescent probes.
- Differentiation: The rigid indolinone scaffold confers planar geometry and biological activity, contrasting with the linear, flexible target compound.
Trifluoroacetamido-Containing Derivatives
TFA-L-Lys(TFA) [(S)-2,6-Bis(2,2,2-trifluoroacetamido)hexanoic acid]
- Molecular Formula : C₁₀H₁₂F₆N₂O₄
- Key Features : Dual trifluoroacetamido groups on a lysine backbone.
- Synthesis : Double trifluoroacetylation of lysine using ethyl trifluoroacetate .
- Applications: Protected amino acid for solid-phase peptide synthesis.
- Differentiation: The bifunctional TFA protection enhances solubility in organic solvents, whereas the target compound’s ester and cyano groups favor nucleophilic reactivity.
Comparative Data Table
Key Research Findings
- Reactivity : The trifluoroacetamido group in the target compound enhances electrophilicity at the α-carbon, facilitating nucleophilic additions (e.g., in Michael acceptors), unlike the perfluorohexylphenyl group in 8a, which prioritizes steric bulk .
- Solubility : Compounds with aromatic or perfluoroalkyl groups (e.g., 8a, 77e) exhibit lower polarity compared to the target compound, impacting their solubility in aqueous vs. organic phases .
- Biological Relevance: Indolinone derivatives (e.g., 77e) show higher bioactivity due to heterocyclic rigidity, whereas the target compound’s utility lies in synthetic intermediate roles .
Biological Activity
Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes available research findings on its biological activity, including in vitro and in vivo studies, molecular interactions, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a cyano group and a trifluoroacetamido moiety that may contribute to its biological activity. The presence of these functional groups is hypothesized to enhance interaction with biological targets, including enzymes and receptors.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The IC50 values for different cell lines indicate its effectiveness:
- In vivo Studies : The sodium salt form of related compounds has demonstrated promising results against Ehrlich ascites carcinoma (EAC) in mice. Treatment led to a reduction in EAC cell volume and count, alongside an increase in apoptotic markers such as caspase 3 .
The mechanism by which this compound exerts its effects appears to involve several pathways:
- VEGFR-2 Inhibition : Molecular docking studies suggest that the compound can bind effectively to the vascular endothelial growth factor receptor-2 (VEGFR-2), inhibiting its activity with an IC50 value close to that of established inhibitors like sorafenib .
- Antioxidant Activity : The compound has also been shown to possess antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress within cells .
Study on EAC Cells
In a study evaluating the sodium salt of ethyl derivatives against EAC cells:
- Findings : Significant chemopreventive effects were observed, with histopathological examinations confirming improved tissue health in liver and kidneys without adverse effects .
Molecular Docking Analysis
Molecular docking studies have revealed that this compound interacts favorably with specific protein targets:
- Binding Affinity : The binding energy scores indicate a strong affinity for VEGFR-2, suggesting potential as a therapeutic agent in cancer treatment .
Research Findings Summary Table
| Study | Cell Line/Model | IC50 (μM) | Mechanism | Outcome |
|---|---|---|---|---|
| Study 1 | HepG2 | 21.00 | VEGFR-2 Inhibition | Cytotoxicity observed |
| Study 1 | MCF-7 | 26.10 | VEGFR-2 Inhibition | Cytotoxicity observed |
| Study 2 | EAC Cells (in vivo) | N/A | Antioxidant & Apoptosis Induction | Reduced tumor volume |
Q & A
Q. What are the optimal conditions for synthesizing Ethyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate?
The synthesis typically involves coupling reactions under controlled conditions. For example, analogous compounds like ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY) are synthesized using coupling reagents in recyclable aqueous media to minimize waste . Key parameters include temperature (e.g., reflux at elevated temperatures), solvent selection (e.g., THF or acetone for solubility), and stoichiometric ratios of reagents. Purification often involves column chromatography with gradients of ethyl acetate/hexanes (e.g., 10–20%) to isolate the product .
Q. How is the purity and structural integrity of this compound verified in academic research?
Methodological verification includes:
- Spectroscopic Analysis : and NMR to confirm functional groups and stereochemistry (e.g., trifluoroacetamido and cyano groups) .
- Chromatography : TLC or HPLC to assess purity.
- Optical Activity : Polarimetry (e.g., values) for chiral centers .
- Mass Spectrometry : High-resolution MS to confirm molecular weight.
Q. What are the common applications of this compound in peptide synthesis?
this compound derivatives, such as Oxyma Pure®, are widely used as coupling reagents to suppress racemization during peptide bond formation. Their cyano and trifluoroacetamido groups enhance reactivity while minimizing side reactions, making them critical for synthesizing stereochemically pure peptides .
Advanced Research Questions
Q. How can reaction byproducts be minimized or repurposed in the synthesis of this compound?
Byproduct management involves:
- Green Solvent Systems : Recyclable aqueous media (e.g., THF/water mixtures) to reduce waste .
- Column Chromatography Optimization : Adjusting solvent polarity to separate byproducts (e.g., unreacted starting materials or hydrolysis products) .
- Byproduct Recovery : For example, nitrobenzenesulfonyloxy byproducts from coupling reactions can be isolated and reused in subsequent syntheses .
Q. What strategies are effective in resolving stereochemical challenges during derivatization?
Stereochemical control requires:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (S)-methyl 5-iodo-2-(2,2,2-trifluoroacetamido)pentanoate) to direct stereochemistry .
- Low-Temperature Reactions : Performing reactions at −78°C to slow racemization, as seen in cuprate-mediated alkylation .
- Additives : Oxyma Pure® or HOBt to suppress racemization during peptide couplings .
Q. How do electronic effects of the trifluoroacetamido group influence reactivity in nucleophilic substitutions?
The electron-withdrawing trifluoroacetamido group increases electrophilicity at adjacent carbons, facilitating nucleophilic attacks. For example, in iodination reactions, the group stabilizes transition states, leading to high yields (e.g., 98% for iodo derivatives) . Computational studies (e.g., DFT) are recommended to quantify these effects.
Q. What safety protocols are critical when handling this compound in large-scale reactions?
Advanced safety measures include:
- PPE : Gloves, masks, and protective eyewear to avoid contact with skin or inhalation .
- Waste Management : Segregation of halogenated byproducts (e.g., trifluoroacetic acid derivatives) for professional disposal .
- Ventilation : Use of fume hoods during solvent evaporation or high-temperature steps .
Methodological Insights from Evidence
- Synthetic Routes : Analogous compounds (e.g., methyl 2,2-difluoro-2-(fluorosulfonyl)acetate) highlight the importance of fluorinated reagents in trifluoromethylation, applicable to derivatives of this compound .
- Analytical Validation : NMR and MS data from related trifluoroacetamido esters (e.g., NMR for tracking fluorine groups) provide benchmarks for characterization .
- Scalability : Column chromatography conditions (e.g., 10–20% ethyl acetate in hexanes) are scalable for gram-to-kilogram syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
